molecular formula C32H29N5O2 B11335247 (2E)-1-(4-{5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazin-1-YL)-3-(3-methoxyphenyl)prop-2-EN-1-one

(2E)-1-(4-{5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazin-1-YL)-3-(3-methoxyphenyl)prop-2-EN-1-one

Cat. No.: B11335247
M. Wt: 515.6 g/mol
InChI Key: DTQJMUWWWVGBCL-FOCLMDBBSA-N
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Description

(2E)-1-(4-{5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazin-1-YL)-3-(3-methoxyphenyl)prop-2-EN-1-one is a complex organic compound with a unique structure that combines a pyrrolopyrimidine core with a piperazine ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-{5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazin-1-YL)-3-(3-methoxyphenyl)prop-2-EN-1-one typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolopyrimidine core, the introduction of the piperazine ring, and the attachment of the methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-{5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazin-1-YL)-3-(3-methoxyphenyl)prop-2-EN-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

(2E)-1-(4-{5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazin-1-YL)-3-(3-methoxyphenyl)prop-2-EN-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, with specific properties.

Mechanism of Action

The mechanism of action of (2E)-1-(4-{5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazin-1-YL)-3-(3-methoxyphenyl)prop-2-EN-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(4-{5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazin-1-YL)-3-(3-hydroxyphenyl)prop-2-EN-1-one: Similar structure with a hydroxyl group instead of a methoxy group.

    (2E)-1-(4-{5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazin-1-YL)-3-(3-chlorophenyl)prop-2-EN-1-one: Similar structure with a chlorine atom instead of a methoxy group.

Uniqueness

The uniqueness of (2E)-1-(4-{5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazin-1-YL)-3-(3-methoxyphenyl)prop-2-EN-1-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C32H29N5O2

Molecular Weight

515.6 g/mol

IUPAC Name

(E)-1-[4-(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-3-(3-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C32H29N5O2/c1-39-27-14-8-9-24(21-27)15-16-29(38)35-17-19-36(20-18-35)31-30-28(25-10-4-2-5-11-25)22-37(32(30)34-23-33-31)26-12-6-3-7-13-26/h2-16,21-23H,17-20H2,1H3/b16-15+

InChI Key

DTQJMUWWWVGBCL-FOCLMDBBSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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